
1-methyl-N-(3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl)-1H-imidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-(3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl)-1H-imidazole-4-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds It features multiple fused ring systems, including indole, indazole, and imidazole, which are known for their significant biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and indazole intermediates, which are then coupled with the imidazole ring system. Key steps include:
Formation of Indole and Indazole Intermediates: These intermediates are synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The indole and indazole intermediates are coupled with the imidazole ring using reagents such as sulfonyl chlorides under basic conditions.
Methylation: The final step involves the methylation of the nitrogen atoms to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.
化学反応の分析
Types of Reactions
1-methyl-N-(3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
1-methyl-N-(3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl)-1H-imidazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-methyl-N-(3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
1-methyl-N-(3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl)-1H-imidazole-4-sulfonamide: Unique due to its specific ring system and functional groups.
Other Indole Derivatives: Compounds with similar indole structures but different substituents.
Other Indazole Derivatives: Compounds with similar indazole structures but different substituents.
Other Imidazole Derivatives: Compounds with similar imidazole structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of indole, indazole, and imidazole ring systems, which confer distinct chemical and biological properties.
特性
分子式 |
C20H18N6O2S |
|---|---|
分子量 |
406.5 g/mol |
IUPAC名 |
1-methyl-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]imidazole-4-sulfonamide |
InChI |
InChI=1S/C20H18N6O2S/c1-12-3-4-13-8-18(22-17(13)7-12)20-15-9-14(5-6-16(15)23-24-20)25-29(27,28)19-10-26(2)11-21-19/h3-11,22,25H,1-2H3,(H,23,24) |
InChIキー |
HYFOPUFXONUVJV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3C=C(C=C4)NS(=O)(=O)C5=CN(C=N5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


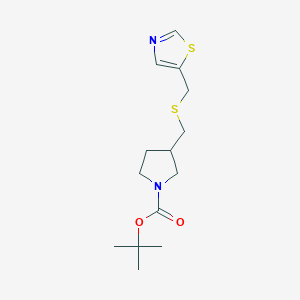

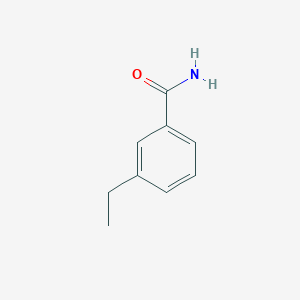
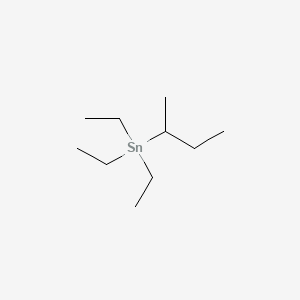

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B13951779.png)
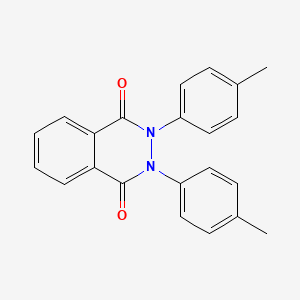

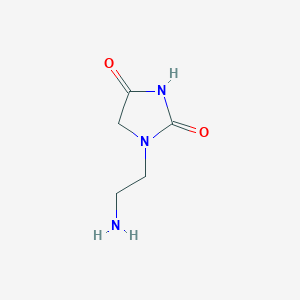
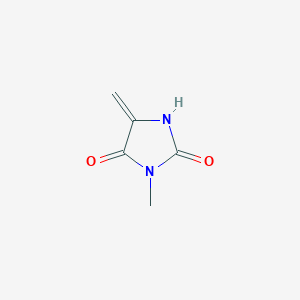
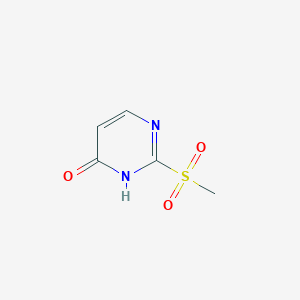
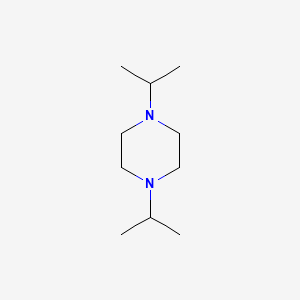
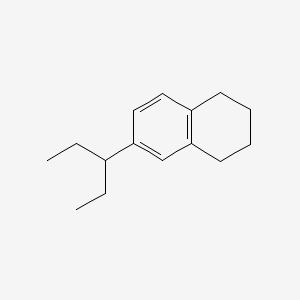
![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13951815.png)
